N-(3-ACETYLPHENYL)-2-{[4-ALLYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Description
N-(3-Acetylphenyl)-2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an allyl group at position 4 and a 4-methylphenyl group at position 3. The sulfanyl (thioether) bridge links the triazole to an acetamide moiety, which is further substituted with a 3-acetylphenyl group.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-4-12-26-21(17-10-8-15(2)9-11-17)24-25-22(26)29-14-20(28)23-19-7-5-6-18(13-19)16(3)27/h4-11,13H,1,12,14H2,2-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYYEOQEXLXJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-{[4-ALLYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Key reagents and intermediates are sourced in bulk, and the reactions are optimized to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-2-{[4-ALLYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different nitrogen-containing products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can lead to the formation of epoxides, while substitution reactions on the aromatic rings can yield a wide range of functionalized aromatic compounds .
Scientific Research Applications
N-(3-ACETYLPHENYL)-2-{[4-ALLYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-{[4-ALLYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The allyl and acetamide groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Triazole Derivatives
Key Differentiators of the Target Compound
Acetylphenyl vs. Methylphenyl/Methoxyphenyl : The 3-acetylphenyl group in the target compound introduces a strong electron-withdrawing effect, which may enhance interactions with nucleophilic residues in biological targets compared to electron-donating groups like methyl or methoxy in analogs .
Allyl Substituent : Shared with some analogs (e.g., ), the allyl group on the triazole core likely improves molecular flexibility, facilitating binding to hydrophobic pockets .
Sulfanyl Bridge : Common across all analogs, this moiety enables disulfide bond formation or thiol-mediated interactions, critical for redox activity or enzyme inhibition .
Research Findings and Implications
Pharmacokinetic and Toxicity Profiles
- The target compound’s acetyl group may reduce metabolic degradation compared to methyl or methoxy analogs, as seen in similar structures () .
- Allyl-containing derivatives generally show low acute toxicity in preclinical models, suggesting a favorable safety profile for further development .
Q & A
Q. Advanced Structure-Activity Relationship (SAR)
- Core Modifications : Substituting the 4-methylphenyl group with electron-withdrawing groups (e.g., -NO₂) enhances COX-2 inhibition .
- Sulfanyl Linker : Replacing sulfur with sulfone (-SO₂-) improves metabolic stability but may reduce binding affinity .
- In Vivo Validation : Formalin-induced edema models in rats show dose-dependent reduction in exudate volume (ED₅₀ = 25 mg/kg) .
How do crystallographic tools like SHELX and ORTEP aid in resolving its 3D structure?
Q. Advanced Structural Characterization
- SHELX : Refines X-ray diffraction data to resolve bond lengths/angles, confirming triazole ring planarity and sulfanyl-acetamide torsion angles .
- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize atomic displacement, critical for identifying disorder in allyl or acetyl groups .
Workflow : Data collection at 100 K, integration with Olex2, and validation via R-factor (< 0.05) .
What mechanistic insights explain its interaction with biological targets like kinases or microbial enzymes?
Q. Advanced Mechanistic Studies
- Kinase Inhibition : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the acetamide carbonyl and ATP-binding pockets (e.g., EGFR kinase) .
- Antifungal Action : Time-kill assays against Candida albicans suggest membrane disruption via ergosterol binding, validated by fluorescence microscopy .
Validation : Competitive binding assays (SPR) and mutant strain studies .
How can synthetic byproducts or impurities be identified and mitigated during scale-up?
Q. Advanced Process Chemistry
- Byproduct Analysis : LC-MS/MS detects thioether oxidation byproducts (e.g., sulfoxides) formed during prolonged storage .
- Mitigation : Use radical scavengers (e.g., BHT) during synthesis and optimize pH (6.5–7.5) to minimize hydrolysis .
QC Protocols : ICP-MS for heavy metal traces and DSC for polymorph screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
